8-(Morpholin-4-yl)-5-nitroquinoline
Overview
Description
8-(Morpholin-4-yl)-5-nitroquinoline, also known as MNQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a heterocyclic compound that consists of a quinoline ring system with a morpholine and nitro group attached.
Mechanism Of Action
The mechanism of action of 8-(Morpholin-4-yl)-5-nitroquinoline is not fully understood. However, studies have shown that 8-(Morpholin-4-yl)-5-nitroquinoline can induce apoptosis in cancer cells by activating the caspase pathway. 8-(Morpholin-4-yl)-5-nitroquinoline has also been reported to inhibit the growth of bacteria and viruses by disrupting their cell membrane and DNA replication.
Biochemical And Physiological Effects
8-(Morpholin-4-yl)-5-nitroquinoline has been shown to have a low toxicity profile in vitro and in vivo. It has been reported to exhibit good solubility in water and organic solvents, making it a suitable candidate for drug development. 8-(Morpholin-4-yl)-5-nitroquinoline has also been shown to have a high binding affinity for DNA, which could potentially lead to DNA damage and cell death.
Advantages And Limitations For Lab Experiments
One of the advantages of 8-(Morpholin-4-yl)-5-nitroquinoline is its versatility in various laboratory experiments. It can be used as a probe for imaging biological systems, a potential drug candidate for cancer and infectious diseases, and a tool for studying DNA interactions. However, one of the limitations of 8-(Morpholin-4-yl)-5-nitroquinoline is its low stability in acidic and basic conditions, which could affect its performance in certain experiments.
Future Directions
There are several future directions for the research and development of 8-(Morpholin-4-yl)-5-nitroquinoline. One potential direction is to optimize the synthesis method to improve the yield and purity of 8-(Morpholin-4-yl)-5-nitroquinoline. Another direction is to investigate the potential use of 8-(Morpholin-4-yl)-5-nitroquinoline as a fluorescent probe for imaging biological systems in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 8-(Morpholin-4-yl)-5-nitroquinoline and its potential use as a drug candidate for cancer and infectious diseases.
In conclusion, 8-(Morpholin-4-yl)-5-nitroquinoline is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 8-(Morpholin-4-yl)-5-nitroquinoline in various applications.
Scientific Research Applications
8-(Morpholin-4-yl)-5-nitroquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antimicrobial, antiviral, and antioxidant properties. 8-(Morpholin-4-yl)-5-nitroquinoline has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
4-(5-nitroquinolin-8-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWSRMISPRQBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385247 | |
Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Morpholin-4-yl)-5-nitroquinoline | |
CAS RN |
304884-33-1 | |
Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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